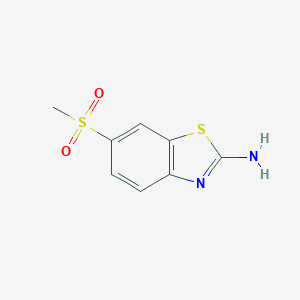

2-Amino-6-(methylsulfonyl)benzothiazole

Descripción general

Descripción

SKA 16 es un compuesto que ha suscitado un gran interés en la comunidad científica debido a sus propiedades únicas y sus posibles aplicaciones. Es un derivado del neuroprotector riluzole y es conocido por su capacidad para activar los canales de potasio activados por calcio de baja y media conductancia. Estos canales juegan un papel crucial en la modulación de las cascadas de señalización de calcio y el potencial de membrana tanto en células excitables como no excitables .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SKA 16 implica el uso de derivados de benzotiazol. El proceso normalmente comienza con la preparación de nafto[1,2-d]tiazol-2-ilamina, que luego se somete a varias reacciones químicas para producir SKA 16. Las condiciones de reacción a menudo implican el uso de disolventes como el dimetilsulfóxido y catalizadores como el paladio sobre carbono. Las reacciones se llevan a cabo bajo temperaturas y presiones controladas para asegurar que se obtenga el producto deseado .

Métodos de producción industrial

La producción industrial de SKA 16 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores grandes y sistemas automatizados para controlar las condiciones de reacción con precisión. Se implementan medidas de control de calidad en varias etapas para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

SKA 16 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: SKA 16 se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando borohidruro de sodio o hidruro de litio y aluminio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Halógenos en presencia de un catalizador como el cloruro de hierro(III).

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de SKA 16 puede conducir a la formación de derivados de naftoquinona, mientras que la reducción puede producir naftilaminas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

2-Amino-6-(methylsulfonyl)benzothiazole has been evaluated for its antimicrobial properties. In a study involving various derivatives of benzothiazoles, the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazole structure could enhance its efficacy.

1.2 Anthelmintic Activity

Research has demonstrated the potential of this compound as an anthelmintic agent. A study synthesized various derivatives and assessed their effectiveness against helminths, revealing promising results for certain modifications . This suggests that the compound could be developed further for treating parasitic infections.

Biochemical Applications

2.1 Protein Thiol Blocking

The compound has been identified as a selective reagent for blocking protein thiols. In experiments, this compound showed high reactivity and selectivity, making it a valuable tool in proteomics research . This application is crucial for studying protein interactions and functions in biological systems.

2.2 Neurotransmission Studies

Studies have indicated that derivatives of benzothiazoles can influence neurotransmission pathways. Specifically, compounds similar to this compound have been shown to interact with serotonin receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression .

Corrosion Inhibition

Recent research highlighted the effectiveness of this compound as a corrosion inhibitor for copper in acidic environments (H2SO4). The study combined theoretical modeling with experimental validation, demonstrating that the compound significantly reduces corrosion rates by forming protective layers on metal surfaces .

Synthesis and Derivatives

A variety of synthesis methods have been explored for creating derivatives of this compound, enhancing its biological activity or altering its properties for specific applications. For instance, the synthesis involving reactions with different aromatic substituents has yielded compounds with improved antimicrobial properties .

Data Table: Summary of Applications

Mecanismo De Acción

SKA 16 ejerce sus efectos activando los canales de potasio activados por calcio de baja y media conductancia. Estos canales están involucrados en la regulación del flujo de iones potasio a través de la membrana celular, lo que a su vez modula el potencial de membrana y la señalización de calcio. La activación de estos canales por SKA 16 conduce a la hiperpolarización de la membrana celular, lo que reduce la excitabilidad celular y la entrada de calcio .

Comparación Con Compuestos Similares

Compuestos similares

SKA 20: Otro derivado de benzotiazol que activa los canales de potasio activados por calcio.

Riluzole: El compuesto original del que se deriva SKA 16, conocido por sus propiedades neuroprotectoras.

Singularidad de SKA 16

SKA 16 es único debido a su mayor potencia en comparación con riluzole y otros compuestos similares. Se ha demostrado que activa los canales de potasio a concentraciones más bajas, lo que lo convierte en una herramienta farmacológica más eficaz. Además, SKA 16 tiene una vida media más larga, lo que mejora su potencial para aplicaciones terapéuticas .

Actividad Biológica

2-Amino-6-(methylsulfonyl)benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a benzothiazole derivative characterized by its unique chemical structure, which contributes to its biological activity. The compound has been studied for various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.

The biological activity of this compound is primarily attributed to its interaction with potassium channels. Specifically, it activates small-conductance and intermediate-conductance calcium-activated potassium channels, leading to hyperpolarization of the cell membrane. This action reduces cellular excitability and calcium influx, which is crucial in various physiological processes .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against several pathogens. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported in various studies.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound can serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. In one study, the compound exhibited significant cytotoxic effects on human lung adenocarcinoma cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been explored. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective properties revealed that this compound could reduce neuronal death in models of neurodegenerative diseases. The compound was shown to modulate calcium signaling pathways, which are critical in neuronal health.

- Corrosion Inhibition : Interestingly, this compound has also been studied for its role as a corrosion inhibitor for copper in acidic environments. It forms a protective layer on metal surfaces, significantly reducing corrosion rates .

Propiedades

IUPAC Name |

6-methylsulfonyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHNHJAMVNINSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051796 | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17557-67-4 | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17557-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylsulphonylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Amino-6-(methylsulfonyl)benzothiazole function as a corrosion inhibitor for copper in sulfuric acid?

A1: While the exact mechanism isn't detailed in the provided abstracts, [] suggests that this compound acts as an "excellent corrosion inhibitor" for copper in H2SO4 mediums. This likely occurs through adsorption of the molecule onto the copper surface, forming a protective layer that hinders the interaction between the corrosive acid and the metal. The specific functional groups responsible for this adsorption and the nature of the protective layer (e.g., physical barrier, charge transfer) would require further investigation.

Q2: What types of intermolecular interactions are observed in the crystal structure of this compound derivatives?

A2: Research indicates that this compound derivatives exhibit various intermolecular interactions in their crystal structures []. These interactions include:

Q3: Can you elaborate on the significance of studying these intermolecular interactions in this compound derivatives?

A3: Understanding the specific intermolecular interactions within these molecules offers valuable insights into their physicochemical properties, such as melting point, solubility, and stability []. Furthermore, this knowledge can guide the design of new derivatives with potentially enhanced properties, like improved corrosion inhibition or biological activity. Analyzing these interactions can contribute to developing structure-activity relationship (SAR) models, which are essential in medicinal chemistry and materials science for optimizing compound design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.